![molecular formula C10H17NO4S B3210640 Methyl N-Boc-thiazolidine-2-carboxylate CAS No. 1073539-15-7](/img/structure/B3210640.png)
Methyl N-Boc-thiazolidine-2-carboxylate
Overview
Description
“Methyl N-Boc-thiazolidine-2-carboxylate” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of L-cysteine with carbonyl compounds leads to thiazolidine derivatives .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of “Methyl N-Boc-thiazolidine-2-carboxylate” would be a derivative of this basic structure.Chemical Reactions Analysis
Thiazolidine derivatives undergo various chemical reactions. For example, the 2-methyl substituted thiazolidine β-hydroxy ester treated with acid results in a cationic iminium species as a predominant intermediate . The positive charge is partially located on the neighboring carbon atom which is immediately attacked by the thiol nucleophile .Scientific Research Applications
Synthesis of Other Compounds
“Methyl N-Boc-thiazolidine-2-carboxylate” can be used as a starting material or intermediate in the synthesis of other complex organic compounds .
ACE Inhibitor Activity
The thiazolidine-2-carboxylic acid (Thz) moiety, which is part of the “Methyl N-Boc-thiazolidine-2-carboxylate” structure, can exhibit ACE (angiotensin converting enzyme) inhibitor activity in vivo . This suggests potential applications in the treatment of conditions like hypertension and heart failure.
Research and Development
As a relatively novel compound, “Methyl N-Boc-thiazolidine-2-carboxylate” is likely being studied for potential applications in various fields of chemistry and medicine .
Safety and Hazards
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Mechanism of Action
Target of Action
Methyl N-Boc-thiazolidine-2-carboxylate is a chemical compound that primarily targets 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine .
Mode of Action
The compound interacts with its targets through a condensation reaction . This reaction between 1,2-aminothiols and aldehydes forms a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Pathways
The formation of thiazolidine products through the reaction of 1,2-aminothiols and aldehydes is a significant biochemical process .
Pharmacokinetics
The compound has a predicted boiling point of329.0±42.0 °C and a predicted density of 1.212±0.06 g/cm3 .
Result of Action
The result of the action of Methyl N-Boc-thiazolidine-2-carboxylate is the formation of a thiazolidine product .
Action Environment
The action of Methyl N-Boc-thiazolidine-2-carboxylate is influenced by environmental factors such as pH. The reaction kinetics between 1,2-aminothiols and aldehydes are fast and efficient under physiological conditions .
properties
IUPAC Name |
3-O-tert-butyl 2-O-methyl 1,3-thiazolidine-2,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(13)11-5-6-16-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZFUJPNHKSFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Boc-thiazolidine-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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